molecular formula C15H12ClIN2OS2 B453959 N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea

Cat. No.: B453959
M. Wt: 462.8g/mol
InChI Key: ZJGHFYTWBYWVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, an iodophenyl group, a carbamothioyl group, and a methylsulfanyl group attached to a benzamide core. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 4-iodoaniline to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. It may also inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea is unique due to the presence of both chloro and iodo groups, which impart distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups also contributes to its broad range of applications in various scientific fields.

Properties

Molecular Formula

C15H12ClIN2OS2

Molecular Weight

462.8g/mol

IUPAC Name

2-chloro-N-[(4-iodophenyl)carbamothioyl]-5-methylsulfanylbenzamide

InChI

InChI=1S/C15H12ClIN2OS2/c1-22-11-6-7-13(16)12(8-11)14(20)19-15(21)18-10-4-2-9(17)3-5-10/h2-8H,1H3,(H2,18,19,20,21)

InChI Key

ZJGHFYTWBYWVKN-UHFFFAOYSA-N

SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)I

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)I

Origin of Product

United States

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